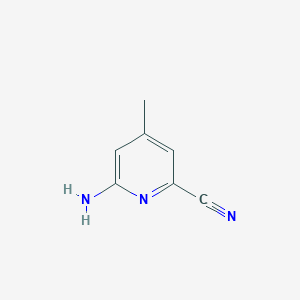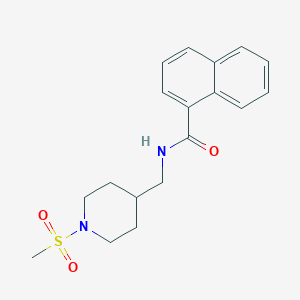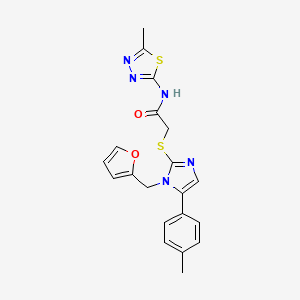![molecular formula C19H12ClN3O5S3 B2396254 4-クロロ-3-ニトロベンゼンスルホンアミド-N-(3-(ベンゾ[d]チアゾール-2-イルチオ)-4-ヒドロキシフェニル) CAS No. 361179-62-6](/img/structure/B2396254.png)
4-クロロ-3-ニトロベンゼンスルホンアミド-N-(3-(ベンゾ[d]チアゾール-2-イルチオ)-4-ヒドロキシフェニル)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Specific synthesis details for “N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide” are not available in the retrieved data.科学的研究の応用
- 研究結果:
- 研究結果:
抗結核活性
抗糖尿病の可能性
抗真菌作用
医薬品化学
構造活性相関(SAR)
作用機序
Target of Action
The primary target of this compound is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound also exhibits inhibitory activity against COX-1 , an enzyme involved in inflammation .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . In the case of DprE1, this results in the inhibition of cell wall biosynthesis in M. tuberculosis, leading to the bacterium’s death . For COX-1, the compound’s binding prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis by inhibiting DprE1 . This leads to the death of the bacterium, thereby exerting an anti-tubercular effect . Additionally, by inhibiting COX-1, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins and thus alleviating inflammation .
Result of Action
The compound’s action results in the death of M. tuberculosis cells due to the disruption of cell wall biosynthesis . This makes it a potential candidate for the treatment of tuberculosis . Additionally, the compound’s inhibition of COX-1 leads to a reduction in inflammation, suggesting potential anti-inflammatory properties .
生化学分析
Biochemical Properties
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The compound’s interaction with proteins such as tubulin can disrupt microtubule formation, leading to potential anticancer effects . Additionally, it can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
The effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion . The compound’s ability to interact with DNA and RNA can lead to changes in gene expression, affecting protein synthesis and cellular functions . Additionally, it can modulate the activity of transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to metabolic degradation and the development of cellular resistance mechanisms.
Dosage Effects in Animal Models
The effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to adverse effects.
Metabolic Pathways
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of key metabolites, affecting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound’s localization and accumulation in specific tissues can enhance its therapeutic effects and reduce off-target toxicity .
Subcellular Localization
The subcellular localization of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular energy metabolism .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O5S3/c20-13-7-6-12(10-15(13)23(25)26)31(27,28)22-11-5-8-16(24)18(9-11)30-19-21-14-3-1-2-4-17(14)29-19/h1-10,22,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCRIHMGSREZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)
![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)


![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)







![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)
